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Compound of Interest

Compound Name: 1,2,3-Triisocyanatobenzene

Cat. No.: B15478806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a representative synthetic protocol for 1,2,3-triisocyanatobenzene. Due to the limited

availability of experimental data for this specific isomer, this document presents predicted

spectroscopic data generated from computational models, alongside comparative data from

related compounds. This guide is intended to serve as a valuable resource for researchers in

organic synthesis, materials science, and pharmacology.

Predicted Spectroscopic Data
Given the absence of published experimental spectra for 1,2,3-triisocyanatobenzene, the

following data has been generated using validated computational prediction tools. These

predictions offer a plausible representation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 1,2,3-Triisocyanatobenzene

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.45 Triplet 1H H-5

~7.25 Doublet 2H H-4, H-6
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Solvent: CDCl₃, Reference: TMS @ 0.00 ppm. Predictions are based on computational

algorithms.

Table 2: Predicted ¹³C NMR Spectral Data for 1,2,3-Triisocyanatobenzene

Chemical Shift (ppm) Carbon Type Assignment

~138.5 Quaternary C-1, C-2, C-3

~129.0 Tertiary C-5

~125.0 Tertiary C-4, C-6

~124.0 Quaternary -NCO

Solvent: CDCl₃. Predictions are based on computational algorithms.

Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of 1,2,3-triisocyanatobenzene is expected to

be the very strong and sharp absorption band of the isocyanate (-N=C=O) group.

Table 3: Predicted IR Absorption Frequencies for 1,2,3-Triisocyanatobenzene

Wavenumber (cm⁻¹) Intensity Assignment

2275 - 2250 Very Strong, Sharp Asymmetric stretch of -N=C=O

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium to Weak Aromatic C=C ring stretch

1400 - 1000 Medium In-plane C-H bending

900 - 675 Strong Out-of-plane C-H bending

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,2,3-triisocyanatobenzene is predicted to show a

prominent molecular ion peak. Fragmentation patterns would likely involve the loss of
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isocyanate groups and cleavage of the aromatic ring.

Table 4: Predicted Mass Spectrometry Data for 1,2,3-Triisocyanatobenzene

m/z Relative Intensity (%) Assignment

201 High [M]⁺ (Molecular Ion)

159 Medium [M - NCO]⁺

117 Medium [M - 2NCO]⁺

75 High [M - 3NCO]⁺

Comparative Spectroscopic Data of Isomers and
Analogs
To provide context for the predicted data, the following tables summarize available

experimental data for the constitutional isomer 1,3,5-triisocyanatobenzene and the structurally

related 1,2,3-trichlorobenzene.

Table 5: Spectroscopic Data for 1,3,5-Triisocyanatobenzene

Technique Data

¹³C NMR
A single resonance is expected due to the

molecule's symmetry.

Molecular Weight 201.14 g/mol [1]

Exact Mass 201.01744097 Da[1]

Table 6: Spectroscopic Data for 1,2,3-Trichlorobenzene
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Technique Data

¹H NMR Multiplet at ~7.2 ppm.

IR Spectrum
Key absorptions for aromatic C-H and C=C

stretching, and C-Cl stretching.

Mass Spectrum
Molecular ion at m/z 180, with characteristic

isotopic pattern for three chlorine atoms.

Experimental Protocols
Synthesis of 1,2,3-Triisocyanatobenzene
The synthesis of 1,2,3-triisocyanatobenzene can be achieved through a two-step process: the

reduction of a suitable trinitrobenzene precursor to 1,2,3-triaminobenzene, followed by

phosgenation.

Step 1: Synthesis of 1,2,3-Triaminobenzene

A common method for the synthesis of 1,2,3-triaminobenzene is the reduction of 1,2,3-

trinitrobenzene or a related nitroaniline. One documented method involves the reduction of 2,6-

dinitroaniline. In a typical procedure, a mixture of 2,6-dinitroaniline, a reducing agent such as

sodium borohydride (NaBH₄), and a catalyst like Fe₃O₄/Ala-AA-Ni is stirred in water at room

temperature.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon

completion, the product is extracted with an organic solvent (e.g., ether), dried, and purified by

column chromatography.[2]

Step 2: Phosgenation of 1,2,3-Triaminobenzene

The conversion of the triamine to the triisocyanate is typically performed using phosgene or a

phosgene equivalent like triphosgene. The following is a general procedure for the

phosgenation of an aromatic amine that can be adapted for 1,2,3-triaminobenzene.

Materials: 1,2,3-triaminobenzene, triphosgene, an inert solvent (e.g., dichloromethane -

DCM), and a tertiary amine base (e.g., triethylamine).
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Procedure: A solution of triphosgene in DCM is prepared in a reaction vessel under an inert

atmosphere (e.g., nitrogen or argon). To this, a solution of 1,2,3-triaminobenzene in DCM is

added dropwise at a controlled temperature (often 0 °C to room temperature). Following the

addition of the amine, a solution of triethylamine in DCM is added dropwise to act as an acid

scavenger. The reaction mixture is then stirred for a specified period. The solvent is

subsequently removed under reduced pressure to yield the crude 1,2,3-
triisocyanatobenzene, which can be further purified if necessary.

Biological Activity and Signaling Pathway
Aromatic isocyanates are highly reactive compounds known for their ability to act as

sensitizers, particularly for the respiratory tract and skin.[1] The primary mechanism of toxicity

involves the reaction of the electrophilic isocyanate group with nucleophilic functional groups in

biological macromolecules, such as proteins. This can lead to the formation of haptens, which

can elicit an immune response.

One of the most well-documented health effects of isocyanate exposure is occupational

asthma. The proposed mechanism involves the formation of isocyanate-protein adducts in the

airways, which are then recognized by the immune system, leading to a hypersensitivity

reaction.

Exposure & Initial Reaction Immune System Activation Effector Phase (Asthmatic Response)

Inhaled Isocyanate Bronchial Epithelial CellsAbsorption Isocyanate-Protein Adduct (Neoantigen)Reaction with Proteins Antigen Presenting Cell (APC)Uptake & Processing T-Helper Cell (CD4+)Antigen Presentation B-CellActivation IgE AntibodiesProduction Mast CellBinding Inflammatory MediatorsDegranulation upon Re-exposure Bronchoconstriction & Inflammation

Click to download full resolution via product page

Mechanism of Isocyanate-Induced Asthma.

The diagram above illustrates the key steps in the pathogenesis of isocyanate-induced asthma.

Inhaled isocyanates react with proteins in the airways to form neoantigens. These are then

processed by antigen-presenting cells and presented to T-helper cells, initiating an immune

cascade that results in the production of IgE antibodies. Upon subsequent exposure, these
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antibodies, bound to mast cells, trigger the release of inflammatory mediators, leading to the

clinical symptoms of asthma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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